molecular formula C19H30ClNO5 B048744 Dipivefrin hydrochloride CAS No. 64019-93-8

Dipivefrin hydrochloride

Cat. No.: B048744
CAS No.: 64019-93-8
M. Wt: 387.9 g/mol
InChI Key: VKFAUCPBMAGVRG-UHFFFAOYSA-N
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Description

Dipivefrin hydrochloride, also known as epinephrine pivalate, is a sympathomimetic medication primarily used in the treatment of open-angle glaucoma. It is a prodrug of epinephrine (adrenaline) and is available as a 0.1% ophthalmic solution (eye drops). The compound is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor and decreasing its formation .

Scientific Research Applications

Dipivefrin hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study prodrug activation and enzyme-mediated hydrolysis.

    Biology: Investigated for its effects on adrenergic receptors and its role in neurotransmitter regulation.

    Medicine: Primarily used in ophthalmology for the treatment of open-angle glaucoma. It is also studied for its potential use in other adrenergic receptor-related conditions.

    Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems

Safety and Hazards

Dipivefrin hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Dipivefrin is used as initial therapy for the control of intraocular pressure in chronic open-angle glaucoma . It is available only with your doctor’s prescription . The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour .

Biochemical Analysis

Biochemical Properties

Dipivefrin Hydrochloride is a prodrug, which means it has little or no pharmacological activity until it is hydrolyzed into epinephrine inside the human eye . The hydrolysis of this compound to epinephrine is a biochemical reaction that involves enzymes present in the eye tissues .

Cellular Effects

This compound, once converted into epinephrine, interacts with adrenergic receptors on the cells of the eye tissues . This interaction influences cell function by triggering a cascade of events in the cell signaling pathways, leading to a decrease in intraocular pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to epinephrine, which then binds to adrenergic receptors . This binding activates a G-protein coupled receptor pathway, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels within the cells . This ultimately results in a decrease in intraocular pressure .

Temporal Effects in Laboratory Settings

The effects of this compound are observed over time in laboratory settings. Once administered, it penetrates the cornea and is then converted into epinephrine in the anterior chamber over a period of time . The stability and degradation of this compound are factors that can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in relation to dosage. While specific dosage effects may vary, it is generally observed that higher doses lead to a greater reduction in intraocular pressure .

Metabolic Pathways

This compound is metabolized primarily through hydrolysis to yield epinephrine . This process involves enzymes present in the eye tissues .

Transport and Distribution

Following topical application, this compound penetrates the cornea and is then distributed within the tissues of the anterior chamber of the eye .

Subcellular Localization

The subcellular localization of this compound is largely determined by its lipophilic character, which allows it to readily cross cell membranes . Once inside the cell, it is hydrolyzed to epinephrine, which can then exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipivefrin hydrochloride involves several steps, starting from catechol as the primary raw material. The process includes:

    Friedel-Crafts Acylation: Catechol reacts with chloroacetyl chloride to form 3,4-dihydroxy-2’-chloroacetophenone.

    Esterification: The product undergoes esterification with pivaloyl chloride to yield 4-(2-chloroacetyl)-1,2-di-pivaloyloxybenzene.

    Nucleophilic Substitution: This intermediate reacts with N-methylbenzylamine to form 1-(3,4-di-pivaloyloxyphenyl)-2-(N-benzylmethylamino)-1-ketone.

    Reduction and Hydrogenation: The ketone is reduced, followed by hydrogenation to remove the benzyl group, resulting in dipivefrin.

    Recrystallization: The final product is recrystallized to achieve high purity

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent choice, to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity and structural confirmation .

Chemical Reactions Analysis

Types of Reactions: Dipivefrin hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: In the eye, dipivefrin is hydrolyzed by esterase enzymes to release epinephrine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

    Hydrolysis: Enzyme-mediated hydrolysis in the aqueous humor.

    Oxidation: Can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation catalysts.

Major Products:

Comparison with Similar Compounds

    Epinephrine (Adrenaline): The parent compound of dipivefrin, used in various medical applications including the treatment of anaphylaxis and cardiac arrest.

    Phenylephrine: Another adrenergic agonist used primarily as a decongestant and in ophthalmic solutions to dilate pupils.

    Norepinephrine (Noradrenaline): A neurotransmitter and hormone similar to epinephrine, used in the treatment of low blood pressure and heart failure.

Uniqueness of Dipivefrin Hydrochloride: this compound is unique due to its prodrug nature, which allows for enhanced absorption and reduced side effects compared to direct epinephrine administration. Its ability to penetrate the cornea and be converted to active epinephrine within the eye makes it particularly effective for treating open-angle glaucoma .

Properties

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFAUCPBMAGVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045494
Record name Dipivefrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64019-93-8
Record name Dipivefrin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64019-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipivefrin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipivefrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPIVEFRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the provided abstracts do not explicitly detail the spectroscopic data, dipivefrin hydrochloride is a dipivalyl ester derivative of epinephrine. [] Its chemical structure consists of the epinephrine molecule with two pivalic acid moieties esterified to the hydroxyl groups.

ANone: Yes, research has explored alternative delivery systems for this compound, aiming to enhance its therapeutic efficacy. One such approach involves incorporating the drug into a thermoresponsive sol-gel. [] This innovative formulation transitions from a liquid state at room temperature to a gel-like consistency upon contact with the ocular surface. [] This phase transition prolongs drug residence time, potentially improving its bioavailability and reducing administration frequency. []

ANone: Research suggests that approximately 55% to 65% of topically applied this compound is systemically absorbed. [] Interestingly, despite its enhanced ocular absorption compared to epinephrine, the systemic absorption of both drugs is similar. [] Absorption occurs gradually over several hours, and a significant portion appears to occur through the gastrointestinal tract. []

ANone: While generally considered safe and well-tolerated, this compound has been associated with potential adverse effects, particularly with long-term use. [] One such side effect is corneal vascularization, characterized by the abnormal growth of blood vessels into the cornea. [] This condition can impair corneal transparency and affect vision. [] Additionally, prolonged use of this compound may contribute to ocular surface damage, potentially impacting tear film stability and conjunctival health. []

ANone: High-performance liquid chromatography (HPLC) is a widely utilized technique for quantifying this compound in pharmaceutical preparations. [, , ] This method offers high sensitivity, accuracy, and reproducibility for analyzing drug content. [, , ] Moreover, HPLC can be coupled with chiral stationary phases to separate and quantify individual enantiomers of this compound, providing valuable insights into drug purity and stability. []

ANone: The release of this compound, particularly from gel-forming solutions, is influenced by factors such as the concentration of polymers used in the formulation. [] Lower polymer concentrations generally result in faster drug release rates. [] This highlights the importance of optimizing formulation parameters to achieve desired drug release profiles and therapeutic outcomes.

ANone: While the provided abstracts do not specify the exact year of introduction, this compound emerged as a valuable addition to the glaucoma treatment armamentarium. [] Its development stemmed from the need for agents with improved ocular penetration and a reduced side effect profile compared to epinephrine. [, ]

ANone: Investigations into the mechanisms of action, pharmacokinetics, and potential side effects of this compound have advanced knowledge of ocular drug delivery, corneal physiology, and the complexities of glaucoma management. [, , , , , ] These findings have implications for developing novel therapeutic strategies for other ocular diseases and improving long-term patient outcomes.

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